N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core substituted with a carboxamide group and a methylated oxadiazole moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to bind with high affinity to multiple receptors , suggesting that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide may also interact with various biological targets.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through cyclization reactions involving o-aminothiophenol and chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, facilitated by suitable electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Halogenating agents, strong bases, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced derivatives, such as amines and alcohols.
Substitution: Substituted derivatives with different functional groups attached to the heterocyclic core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-5-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-7-carboxamide
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-15-11(18-16-7)5-13-12(17)8-2-3-9-10(4-8)19-6-14-9/h2-4,6H,5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVARRIKGDAYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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